molecular formula C14H11NO3S B156407 4-Nitro-4'-thiomethylbenzophenone CAS No. 127615-48-9

4-Nitro-4'-thiomethylbenzophenone

Cat. No. B156407
M. Wt: 273.31 g/mol
InChI Key: TXUZCFMYZGWEJJ-UHFFFAOYSA-N
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Description

4-Nitro-4'-thiomethylbenzophenone (4N4TMBP) is a synthetic compound that has been extensively studied for its various applications in scientific research. It is a colorless crystalline solid that is insoluble in water but soluble in organic solvents. 4N4TMBP is a versatile compound with a wide range of applications in fields such as organic synthesis, photochemistry, analytical chemistry, and biochemistry.

Scientific Research Applications

Electrochemical Studies and Organic Synthesis

4-Nitro-4'-thiomethylbenzophenone and its derivatives are extensively studied in electrochemical research. The electrochemical reduction of nitrobenzophenone derivatives, including 4-nitrobenzophenone, has been examined in various media, revealing intricate reduction steps and offering insights into the reduction mechanisms of aromatic nitro compounds (Laviron et al., 1994). The reduction of nitro compounds is a vital process in organic synthesis, leading to the formation of amines, which are crucial intermediates in the production of dyes, pharmaceuticals, and other industrial chemicals (Nasrollahzadeh et al., 2020).

Photocatalysis and Environmental Applications

Graphene-based catalysts are utilized in the reduction of nitro compounds, including 4-nitrobenzophenone derivatives. These catalysts offer benefits like high catalytic efficiency and easy recovery, making them favorable for environmental applications, such as the degradation of toxic nitro contaminants in water (Nasrollahzadeh et al., 2020).

Detection and Sensing Technologies

Metal-organic frameworks (MOFs) synthesized using derivatives of 4-nitrobenzophenone exhibit high fluorescence quantum yield and are explored for the detection of nitro-containing explosives and antibiotics in aqueous media. This property paves the way for developing advanced sensing technologies for security and healthcare applications (Liu et al., 2018).

Polymer Synthesis and Material Science

In material science, the derivatives of 4-nitrobenzophenone are used in the synthesis of novel polymers. For instance, aromatic poly(sulfone sulfide amide imide)s, synthesized using diamine monomers derived from 4-nitrobenzophenone, exhibit remarkable solubility and thermal stability, making them suitable for advanced technological applications (Mehdipour‐Ataei & Hatami, 2007).

Biodegradation and Environmental Remediation

Studies on the biodegradation of nitrophenol compounds, including derivatives of 4-nitrobenzophenone, reveal the pathways and enzyme systems involved in their degradation. Understanding these pathways is essential for developing bioremediation strategies for treating industrial effluents and reducing environmental pollution (Kadiyala & Spain, 1998).

properties

IUPAC Name

(4-methylsulfanylphenyl)-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c1-19-13-8-4-11(5-9-13)14(16)10-2-6-12(7-3-10)15(17)18/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUZCFMYZGWEJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641548
Record name [4-(Methylsulfanyl)phenyl](4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-4'-thiomethylbenzophenone

CAS RN

127615-48-9
Record name [4-(Methylsulfanyl)phenyl](4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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